Caffeidine

Description

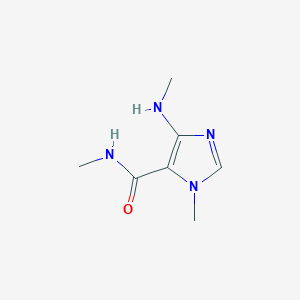

Structure

3D Structure

Properties

IUPAC Name |

N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYXJOYPHLKLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N(C=N1)C)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173862 | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20041-90-1 | |

| Record name | Caffeidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020041901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAFFEIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2A7LG4EQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Caffeidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeidine, a derivative of caffeine formed through alkaline hydrolysis, presents a subject of interest in medicinal chemistry and drug development due to its structural relationship to xanthines and potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its synthesis and characterization are outlined, and all available quantitative data are summarized for comparative analysis. Furthermore, this document explores the known biological activities of this compound, offering insights for future research and development endeavors.

Chemical Structure and Identification

This compound, systematically named N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide, is an imidazole derivative. Its chemical structure is characterized by a central imidazole ring with methyl and methylamino substituents, and a carboxamide group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | N,3-dimethyl-5-(methylamino)imidazole-4-carboxamide |

| CAS Number | 20041-90-1[1] |

| Molecular Formula | C₇H₁₂N₄O[1] |

| Molecular Weight | 168.20 g/mol [1] |

| Canonical SMILES | CNC1=C(N(C=N1)C)C(=O)NC |

| InChI | InChI=1S/C7H12N4O/c1-8-6-5(7(12)9-2)11(3)4-10-6/h4,8H,1-3H3,(H,9,12)[1] |

| InChIKey | FNYXJOYPHLKLRW-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity assessment. The available data are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 78-81 °C |

| Boiling Point (Predicted) | 325.9±25.0 °C (at 760 mmHg) |

| Density (Predicted) | 1.23±0.1 g/cm³ |

| pKa (Predicted) | 13.56±0.70 |

| LogP (Predicted) | -0.66 |

| Solubility | Slightly soluble in DMSO and Methanol. |

Synthesis and Purification

This compound is primarily synthesized through the alkaline hydrolysis of caffeine.[2] The following protocol describes a general method for its preparation.

Experimental Protocol: Synthesis of this compound via Alkaline Hydrolysis of Caffeine

Materials:

-

Caffeine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Nitric acid (HNO₃) for neutralization

-

Organic solvent for extraction (e.g., Dichloromethane or Chloroform)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

Hydrolysis: Dissolve caffeine in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The reaction mixture is then heated under reflux. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After completion of the reaction, the mixture is cooled to room temperature and neutralized with a suitable acid (e.g., HCl or HNO₃) to a pH of approximately 7.

-

Extraction: The aqueous solution is then extracted multiple times with an organic solvent such as dichloromethane or chloroform to separate the this compound. The organic layers are combined.

-

Drying: The combined organic extract is dried over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography.

Logical Workflow for this compound Synthesis and Purification

References

An In-depth Technical Guide to Caffeidine (CAS Number 20041-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeidine, with the Chemical Abstracts Service (CAS) number 20041-90-1, is a chemical entity closely related to caffeine, primarily known as an impurity and hydrolysis product of the widely consumed stimulant. Its chemical name is N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide. Preliminary research indicates that this compound may possess biological activities of interest, including the inhibition of phosphodiesterases (PDEs) and acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical properties, potential synthesis methods, and known biological activities. The document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the further investigation of this compound.

Chemical and Physical Properties

This compound is a small molecule with a molecular formula of C₇H₁₂N₄O and a molecular weight of 168.20 g/mol . A summary of its key chemical identifiers and properties is presented in Table 1.

| Property | Value |

| CAS Number | 20041-90-1 |

| Molecular Formula | C₇H₁₂N₄O |

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | N,1-dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide |

| Synonyms | This compound, Caffeine Impurity E |

| Canonical SMILES | CNC1=C(N(C=N1)C)C(=O)NC |

| InChI Key | FNYXJOYPHLKLRW-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound.

Synthesis

Synthesis of this compound Nitrate from Caffeine

Experimental Protocol:

This protocol is adapted from a patent describing the synthesis of this compound nitrate.

Materials:

-

Caffeine

-

Liquid Caustic Soda (Sodium Hydroxide solution)

-

Diluted Nitric Acid

-

Purified Water

Procedure:

-

In a suitable reaction vessel, combine caffeine and liquid caustic soda. The ratio of caffeine to caustic soda can be varied.

-

Heat the reaction mixture to a temperature between 80-130°C and maintain for a period of 0.5 to 6 hours.

-

After the reaction is complete, cool the mixture to 25-35°C.

-

Neutralize the solution with diluted nitric acid.

-

Cool the neutralized solution to 8-12°C to precipitate the this compound nitrate.

-

Filter the precipitate and wash the filter cake with purified water.

-

Dry the collected this compound nitrate.

Logical Workflow for this compound Nitrate Synthesis:

Caption: Synthesis workflow for this compound nitrate.

Biological Activity

This compound is reported to be an inhibitor of both phosphodiesterases (PDEs) and acetylcholinesterase (AChE). However, a significant limitation in the current body of knowledge is the lack of quantitative data (e.g., IC₅₀ or Kᵢ values) to define the potency and selectivity of these inhibitory activities.

Phosphodiesterase (PDE) Inhibition

Caffeine, the parent compound of this compound, is a known non-selective inhibitor of PDEs, which are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)[1][2][3]. By inhibiting PDEs, caffeine leads to an increase in intracellular levels of these second messengers, which can have a wide range of physiological effects[4]. It is plausible that this compound shares this mechanism of action.

Potential Signaling Pathway of this compound via PDE Inhibition:

Caption: Postulated signaling pathway of this compound.

Experimental Protocol for Phosphodiesterase Inhibition Assay (General):

A variety of methods can be employed to assess PDE inhibition. A common approach involves measuring the conversion of radiolabeled cAMP or cGMP to their respective monophosphates.

Materials:

-

This compound (test compound)

-

Purified PDE enzyme (specific isoform of interest)

-

³H-cAMP or ³H-cGMP (substrate)

-

Snake venom nucleotidase (to convert AMP/GMP to adenosine/guanosine)

-

Anion-exchange resin

-

Scintillation cocktail

-

Buffer solution (e.g., Tris-HCl)

Procedure:

-

Prepare a reaction mixture containing the PDE enzyme, buffer, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the radiolabeled substrate (³H-cAMP or ³H-cGMP).

-

Incubate the reaction mixture at 37°C for a defined period.

-

Terminate the reaction by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.

-

Add an anion-exchange resin slurry to bind the unreacted charged substrate.

-

Centrifuge the mixture to pellet the resin.

-

Transfer an aliquot of the supernatant (containing the uncharged ³H-adenosine or ³H-guanosine) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition

This compound is also described as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[5][6]. Inhibition of AChE leads to increased levels of acetylcholine at the synaptic cleft, which can have implications for cognitive function and the treatment of neurodegenerative diseases.

Experimental Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method):

This colorimetric assay is a widely used method for measuring AChE activity and its inhibition.

Materials:

-

This compound (test compound)

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations to the designated wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the reaction by adding the substrate, ATCI, to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period of time using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Workflow for AChE Inhibition Assay:

Caption: Ellman's method for AChE inhibition assay.

Toxicological Information

There is limited direct toxicological data available for this compound itself. However, studies have investigated the carcinogenicity of its N-nitroso derivatives, mononitrosothis compound (MNC) and dinitrosothis compound (DNC). These compounds can be formed from the in vitro nitrosation of this compound[7]. One study reported that chronic oral administration of MNC and DNC in rats induced malignant tumors, with distinct organ specificity[7]. It is important to note that this study did not assess the carcinogenicity of this compound directly.

Future Research Directions

The current body of literature on this compound presents several opportunities for further investigation:

-

Quantitative Biological Activity: The most critical area for future research is the determination of the inhibitory potency (IC₅₀ and Kᵢ values) of this compound against a panel of PDE isoforms and against AChE. This will help to understand its selectivity and potential therapeutic applications.

-

Detailed Synthesis: The development and publication of a detailed, high-yield synthesis protocol for this compound free base in a peer-reviewed journal would greatly facilitate further research.

-

Mechanism of Action: Elucidating the specific signaling pathways modulated by this compound is essential. Studies should investigate its effects on cAMP and cGMP levels in various cell types and explore downstream signaling events.

-

In Vivo Studies: Following comprehensive in vitro characterization, in vivo studies in animal models would be necessary to evaluate the pharmacokinetic properties, efficacy, and safety of this compound.

-

Toxicology: A thorough toxicological assessment of this compound itself is required to determine its safety profile.

Conclusion

This compound (CAS 20041-90-1) is an intriguing molecule with potential biological activities as a phosphodiesterase and acetylcholinesterase inhibitor. While its close structural relationship to caffeine provides a basis for these hypotheses, the lack of robust quantitative data and detailed mechanistic studies represents a significant knowledge gap. This technical guide has summarized the currently available information to provide a starting point for researchers and drug development professionals. Further rigorous scientific investigation is warranted to fully characterize the pharmacological profile of this compound and to explore its potential as a lead compound for the development of new therapeutic agents.

References

- 1. Pharmacology of Caffeine - Caffeine for the Sustainment of Mental Task Performance - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Caffeine - Wikipedia [en.wikipedia.org]

- 3. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 5. Caffeine inhibits acetylcholinesterase, but not butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Absence of Naturally Occurring Caffeidine in Tea and Coffee: A Technical Review

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the inquiry into the natural occurrence of caffeidine in tea (Camellia sinensis) and coffee (Coffea spp.). Extensive review of scientific literature and chemical databases reveals no evidence to support the natural biosynthesis or presence of this compound in these plants. Instead, this compound is identified as a known impurity of caffeine, designated as "Caffeine EP Impurity E," formed through the chemical degradation of caffeine under specific conditions. This document provides a comprehensive overview of this compound, its relationship to caffeine, and the conditions leading to its formation.

This compound: Chemical Identity and Properties

This compound, chemically distinct from caffeine, is an imidazole derivative. Its fundamental properties are summarized in Table 1.

| Property | Value | Source |

| Chemical Name | N,1-Dimethyl-4-(methylamino)-1H-imidazole-5-carboxamide | --INVALID-LINK-- |

| Synonyms | Caffeine EP Impurity E, 1-Methyl-4-(methylamino)-5-(N-methylcarbamoyl)imidazole | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 20041-90-1 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₂N₄O | --INVALID-LINK-- |

| Molecular Weight | 168.20 g/mol | --INVALID-LINK-- |

Formation of this compound from Caffeine

This compound is not a product of the natural biosynthetic pathways of purine alkaloids in tea or coffee plants. Instead, it is formed from the degradation of caffeine under alkaline conditions.

Experimental Protocol: Alkaline Hydrolysis of Caffeine

The synthesis of this compound is typically achieved through the alkaline hydrolysis of caffeine. The following protocol outlines a general method for this conversion.

Materials:

-

Caffeine

-

Liquid caustic soda (sodium hydroxide solution)

-

Diluted nitric acid

-

Purified water

-

Vacuum drying oven

Procedure:

-

Caffeine and liquid caustic soda are combined in a mass ratio of 1:4 to 1:10.

-

The mixture is heated to a temperature between 80-130°C and allowed to react for 0.5 to 6 hours.

-

The reaction mixture is then cooled to 25-35°C.

-

The solution is neutralized using diluted nitric acid.

-

The neutralized solution is further cooled to 8-12°C to facilitate the precipitation of the product.

-

The precipitate is collected by filtration.

-

The filter cake is washed with purified water and subsequently dried in a vacuum drying oven at 35-40°C for 3-5 hours to yield this compound nitrate.[1]

This process highlights that the formation of this compound from caffeine requires conditions that are not present in the natural biological environment of tea and coffee plants.

Formation in Specific Food Preparations

An interesting case of this compound formation is in the preparation of "Noon Chai," a traditional tea from Kashmir. This tea is prepared by boiling green tea leaves with sodium bicarbonate and salt for an extended period. The addition of sodium bicarbonate creates an alkaline environment, which, combined with prolonged heating, facilitates the hydrolysis of naturally present caffeine into this compound.[2] This example underscores that while this compound can be found in a tea-based beverage, its presence is a result of the specific preparation method and not due to its natural occurrence in the tea leaves themselves.

Signaling Pathways and Logical Relationships

The relationship between caffeine and this compound is a straightforward chemical transformation rather than a complex biological signaling pathway. The diagram below, generated using Graphviz, illustrates this degradative process.

caffeine [label="Caffeine\n(C₈H₁₀N₄O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(C₇H₁₂N₄O)", fillcolor="#34A853", fontcolor="#FFFFFF"];

caffeine -> this compound [label="Alkaline Hydrolysis\n(e.g., with NaOH or NaHCO₃ and heat)"]; }

Caption: Conversion of Caffeine to this compound.Conclusion

Based on the available scientific evidence, This compound does not naturally occur in tea and coffee . It is a degradation product of caffeine, formed under alkaline conditions through hydrolysis. Its presence as "Caffeine EP Impurity E" is relevant for the quality control of pharmaceutical-grade caffeine. The formation of this compound in specific food preparations like Noon Chai is a result of the cooking process and not indicative of its natural presence in the raw plant material. Researchers and professionals in drug development should be aware of this distinction and the conditions that can lead to the formation of this caffeine-related compound.

References

The Formation of Caffeidine via Caffeine Hydrolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeine, a ubiquitous methylxanthine, undergoes hydrolysis under specific conditions to yield caffeidine, an imidazole derivative of interest due to its potential biological activities and as a precursor in chemical synthesis. This technical guide provides a comprehensive overview of the formation of this compound from caffeine, focusing on the chemical transformation, reaction kinetics, and detailed experimental protocols for its synthesis and quantification. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a well-known central nervous system stimulant. Its chemical structure, a fused pyrimidinedione and imidazole ring system, contains a cyclic amide (lactam) functionality that is susceptible to hydrolysis. Under alkaline conditions, the pyrimidine ring of caffeine can be opened, leading to the formation of this compound (N,1-dimethyl-4-(methylamino)imidazole-5-carboxamide).[1][2] The formation of this compound is a critical consideration in the stability and degradation studies of caffeine-containing formulations and has implications for understanding its metabolic pathways. Furthermore, this compound itself has been investigated for its biological properties and as a potential scaffold in drug design. This guide details the fundamental aspects of this hydrolytic conversion.

Chemical Transformation: From Caffeine to this compound

The conversion of caffeine to this compound involves the hydrolytic cleavage of the amide bond within the pyrimidine ring of the caffeine molecule. This reaction is most effectively carried out under basic conditions.

Reaction Mechanism

The alkaline hydrolysis of caffeine to this compound proceeds through a nucleophilic acyl substitution mechanism, which is characteristic of base-catalyzed amide hydrolysis.[3][4][5] The process can be summarized in the following steps:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks one of the carbonyl carbons in the pyrimidine ring of caffeine. This leads to the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, resulting in the cleavage of the C-N bond within the six-membered ring.

-

Proton Transfer: A series of proton transfer steps likely occur, leading to the formation of a this compound carboxylate ion intermediate.[1]

-

Decarboxylation (presumed): While not explicitly detailed in all literature, the formation of this compound from the this compound carboxylate ion would require a decarboxylation step.

-

Final Product: The resulting product is this compound, an imidazole derivative.

Quantitative Data on Caffeine Hydrolysis

Table 1: Kinetic Data for the Alkaline Hydrolysis of Caffeine

| Parameter | Value | Conditions | Reference |

| Bimolecular rate constant (k_b) | 0.89 x 10⁻³ L mol⁻¹ s⁻¹ | Aqueous NaOH, extrapolated to zero NaOH activity | [1] |

Note: The reported rate constant is for the formation of a presumed "this compound carboxylate ion" intermediate.

Table 2: this compound Yield from Caffeine Hydrolysis

| pH | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| ~14 (1M NaOH) | 80 | 3.3 | Not explicitly stated | [6] |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is intended to be populated as more research becomes available. The single entry is based on reported experimental conditions where this compound was successfully synthesized, although the final yield was not specified in the primary context.

Experimental Protocols

This section provides a detailed methodology for the hydrolysis of caffeine to this compound and its subsequent analysis.

Alkaline Hydrolysis of Caffeine

This protocol is adapted from conditions reported to successfully produce this compound.[6]

Materials:

-

Caffeine

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

pH meter

-

Hydrochloric acid (HCl) for neutralization (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve caffeine in deionized water to a known concentration (e.g., 0.1 M).

-

Addition of Base: While stirring, add a concentrated solution of NaOH to the caffeine solution to achieve a final concentration of 1 M.

-

Hydrolysis: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain this temperature and continue stirring for 3.3 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC (see section 4.2).

-

Work-up (Optional): After the reaction is complete, cool the mixture to room temperature. The solution can be neutralized with HCl if required for subsequent purification steps.

Quantification of Caffeine and this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method that can be optimized for the separation and quantification of caffeine and this compound.[7][8][9][10][11]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water is a common mobile phase for caffeine analysis. The ratio can be optimized for the best separation of caffeine and this compound (e.g., starting with 30:70 methanol:water). The mobile phase should be filtered and degassed.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Caffeine has a strong absorbance at approximately 273 nm. This wavelength can be used for the detection of both caffeine and this compound, though the optimal wavelength for this compound may vary and should be determined.[8]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare stock solutions of caffeine and this compound of known concentrations in the mobile phase. From these stock solutions, prepare a series of calibration standards.

-

Sample Preparation: Dilute the aliquots from the hydrolysis reaction with the mobile phase to a concentration within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area against the concentration for both caffeine and this compound standards. Use the regression equation from the calibration curve to determine the concentration of caffeine and this compound in the reaction samples.

Visualization of Pathways and Workflows

Signaling Pathways

As this compound is a product of chemical hydrolysis and not a well-established biological signaling molecule itself, a signaling pathway diagram is not applicable in this context. The primary biological relevance of this compound discussed in the literature is its potential for nitrosation to form carcinogenic compounds.

Experimental and Logical Workflows

Caption: Reaction pathway of caffeine to this compound.

Caption: Workflow for this compound synthesis and analysis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of this compound. The expected chemical shifts will differ significantly from those of caffeine due to the opening of the pyrimidine ring. Spectral data for this compound can be found in public databases such as PubChem.[12]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound (168.20 g/mol ).[12] Fragmentation patterns observed in MS/MS can provide further structural confirmation.

Conclusion

The hydrolysis of caffeine to this compound is a well-established chemical transformation, particularly under alkaline conditions. This guide provides a foundational understanding of the reaction mechanism, available kinetic data, and detailed experimental protocols for the synthesis and analysis of this compound. While the fundamental aspects are outlined, there remains a need for more comprehensive quantitative studies on the yield of this compound under a broader range of conditions. The provided methodologies and workflows offer a solid starting point for researchers interested in exploring the chemistry and biological relevance of this caffeine derivative.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. Ch20 : Amide hydrolysis [chem.ucalgary.ca]

- 6. scispace.com [scispace.com]

- 7. HPLC Method for Quantification of Caffeine and Its Three Major Metabolites in Human Plasma Using Fetal Bovine Serum Matrix to Evaluate Prenatal Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. japsonline.com [japsonline.com]

- 10. ejgm.co.uk [ejgm.co.uk]

- 11. biomanufacturing.org [biomanufacturing.org]

- 12. This compound | C7H12N4O | CID 159880 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Caffeidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Caffeidine, a primary hydrolysis product of caffeine, is a compound of significant interest due to its relationship with one of the world's most consumed psychoactive substances. While structurally similar to caffeine, suggesting a comparable pharmacological profile, direct research into its specific biological activities is limited. The predominant focus of existing literature has been on its role as a precursor to carcinogenic N-nitroso compounds, namely Mononitroso this compound (MNC) and Dinitrosothis compound (DNC).

This technical guide synthesizes the available information on this compound's biological relevance. It covers its reported, albeit largely unquantified, inhibitory activities against key enzymes and delves into the well-documented formation and carcinogenicity of its nitrosated derivatives. This document provides structured data, detailed experimental protocols for analogous compounds, and visual diagrams of relevant pathways to serve as a comprehensive resource for the scientific community.

Introduction to this compound

This compound (IUPAC Name: N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide) is an imidazole derivative formed from the alkaline hydrolysis of caffeine.[1] It is sometimes present as an impurity in caffeine samples.[2][3] Given its structural analogy to caffeine, a known methylxanthine, this compound is presumed to share certain biological activities, such as the inhibition of phosphodiesterases (PDEs) and acetylcholinesterase (AChE).[2][4] However, the most extensively studied aspect of this compound's biological significance is its chemical transformation into potent carcinogens under nitrosating conditions.

Reported Biological Activities and Mechanisms

Phosphodiesterase (PDE) Inhibition

This compound has been reported to exhibit inhibitory activity towards cyclic nucleotide phosphodiesterases.[2][4] PDEs are enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. By inhibiting PDEs, methylxanthines like caffeine increase intracellular levels of cAMP and cGMP, leading to a range of physiological effects.

Despite these reports, specific quantitative data, such as IC50 values for this compound against different PDE isoforms, are not available in the public literature. The activity is inferred from its structural class.

Caption: General mechanism of phosphodiesterase (PDE) inhibition by methylxanthines like this compound.

Acetylcholinesterase (AChE) Inhibition

This compound is cited as an impurity of caffeine, which is known to be a reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to increased acetylcholine levels at the synaptic cleft, enhancing cholinergic neurotransmission. For caffeine, a non-competitive inhibition of AChE has been demonstrated with a Ki of 175 ± 9 μmol/L.[2] While it is plausible that this compound possesses similar activity, direct experimental evidence and quantitative values are currently lacking.

Role as a Precursor to Carcinogenic Nitrosamines

The most significant and well-documented biological aspect of this compound is its role as a precursor to N-nitroso compounds. In acidic environments, such as the stomach, and in the presence of nitrite, this compound can undergo nitrosation to form Mononitroso this compound (MNC) and Dinitrosothis compound (DNC).[5][6][7]

These compounds have demonstrated significant carcinogenicity and mutagenicity in animal studies.[6][8] DNC, a nitrosamide, is highly mutagenic both with and without metabolic activation.[6] Chronic oral administration of MNC in rats led to tumors in the nasal cavity, while DNC induced squamous cell carcinoma of the forestomach.[6][8]

Caption: Formation of carcinogenic nitrosamines from this compound and subsequent tumor initiation.

Quantitative Toxicity Data

The acute toxicity of this compound's primary nitroso derivatives has been determined in rat models.

| Compound | Animal Model | Route of Administration | LD50 Value | Citation |

| Mononitroso this compound (MNC) | BD-IX Rats | Oral | ~1300 mg/kg b.w. | [6] |

| Dinitrosothis compound (DNC) | BD-IX Rats | Oral | ~230 mg/kg b.w. | [6] |

Key Experimental Protocols

While specific protocols for this compound are scarce, the following methodologies, standard for assessing methylxanthines and related compounds, are provided as a reference for future research.

In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a common method for measuring the inhibition of PDE enzymes.

-

Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific PDE isoform.

-

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4D)

-

cAMP or cGMP substrate

-

Snake venom nucleotidase (e.g., from Crotalus atrox)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compound (this compound) dissolved in DMSO

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PDE enzyme, assay buffer, and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the cAMP or cGMP substrate. Incubate at 30°C for a specified time (e.g., 20 minutes).

-

Stop the PDE reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase. This converts the resulting AMP/GMP to adenosine/guanosine and inorganic phosphate (Pi). Incubate for a further 10 minutes.

-

Terminate the nucleotidase reaction and develop color by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

-

Objective: To determine the inhibitory potential (IC50 or Ki) of this compound against AChE.

-

Materials:

-

Acetylcholinesterase (e.g., from Electrophorus electricus)

-

Acetylthiocholine iodide (ATCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) dissolved in buffer or DMSO

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

To a 96-well plate, add phosphate buffer, DTNB solution, and the this compound dilution (or vehicle control).

-

Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (a yellow-colored anion).

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by plotting percent inhibition versus compound concentration. For mechanism studies (e.g., determining Ki), the assay is repeated with varying substrate concentrations.[2]

-

Conclusion and Future Directions

This compound remains an understudied molecule with potential biological activities inferred from its chemical structure and origin. While its role as a precursor to potent carcinogens is well-established and of significant toxicological concern, its direct pharmacological profile is largely undefined. There is a clear need for quantitative studies to determine its potency as a phosphodiesterase and acetylcholinesterase inhibitor. Such research would clarify its pharmacological effects and provide a more complete understanding of the biological activities of caffeine metabolites and derivatives. Future investigations should focus on performing the standard enzymatic assays detailed in this guide to generate the quantitative data necessary for a thorough risk-benefit assessment and to explore any potential therapeutic applications.

References

- 1. Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caffeine Inhibits Acetylcholinesterase, But Not Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Mononitroso Caffeidine (MNC): An Examination of Carcinogenic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mononitroso caffeidine (MNC) is a nitroso-compound derived from this compound, a hydrolysis product of caffeine. While caffeine itself is not considered carcinogenic, its degradation pathways under certain conditions can lead to the formation of potentially hazardous compounds. This technical guide provides a comprehensive overview of the available scientific evidence regarding the potential carcinogenicity of MNC. Due to a lack of direct toxicological studies on MNC, this report leverages data from structurally similar and mechanistically related compounds, namely mononitrosocaffeine and dinitrosocaffeine, to infer its potential risks. This guide summarizes the proposed mechanism of action, available genotoxicity and carcinogenicity data on related compounds, and outlines the experimental methodologies employed in these key studies. The information is intended to inform risk assessment and guide future research in the fields of toxicology and drug development.

Introduction

Caffeine, a widely consumed stimulant, can undergo hydrolysis to form this compound. In the presence of nitrosating agents, such as nitrites found in certain dietary sources and endogenous processes, this compound can be converted to mononitroso this compound (MNC).[1][2] The formation of N-nitroso compounds is a well-established risk factor for carcinogenesis, prompting concern over the potential health effects of MNC. This document synthesizes the existing, albeit limited, research on MNC and draws parallels from more extensively studied analogous compounds to provide a robust assessment of its potential carcinogenicity.

Proposed Mechanism of Carcinogenicity

The primary hypothesis regarding the carcinogenicity of MNC centers on its metabolic activation to a reactive electrophile that can interact with cellular macromolecules, including DNA. This proposed pathway is detailed below.

Metabolic Activation of MNC

Research suggests that MNC undergoes enzymatic demethylation to form a reactive metabolite, N,1-methyl-4(N-methyl-N-nitrosamino)-imidazole-5-carboxylic acid (MNIC).[1][2] This metabolite is then proposed to react with cellular nucleophiles, most notably DNA, through the formation of a putative imidazole diazonium ion.[1][2] The covalent interaction of this reactive species with DNA is believed to be the initiating event in the carcinogenic process.

Figure 1: Proposed metabolic activation pathway of Mononitroso this compound (MNC).

Carcinogenicity and Genotoxicity Data (Surrogate Compounds)

It has been reported that mononitrosocaffeine and dinitrosocaffeine are mutagenic in bacteria, induce DNA fragmentation in primary rat hepatocytes, and are carcinogenic in rats.

Genotoxicity Data

The following table summarizes the qualitative genotoxicity findings for the surrogate compounds.

| Compound | Test System | Result |

| Mononitrosocaffeine | Bacterial Mutagenicity (Ames Test) | Mutagenic |

| Dinitrosocaffeine | Bacterial Mutagenicity (Ames Test) | Mutagenic |

| Mononitrosocaffeine | DNA Fragmentation (Rat Hepatocytes) | Induces Fragmentation |

| Dinitrosocaffeine | DNA Fragmentation (Rat Hepatocytes) | Induces Fragmentation |

Table 1: Summary of Genotoxicity Data for Surrogate Compounds.

Carcinogenicity Data

While specific tumor incidence data from the primary literature is not accessible, reports indicate that both mononitrosocaffeine and dinitrosocaffeine have demonstrated carcinogenicity in rat models. The specific tumor sites and dose-response relationships would be critical for a complete risk assessment and represent a significant data gap.

Experimental Protocols (General Overview)

Detailed experimental protocols for the carcinogenicity studies on mononitrosocaffeine and dinitrosocaffeine are not available in the accessed literature. However, based on standard toxicological practices, the following general methodologies would likely have been employed.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the mutagenic potential of a chemical.

Figure 2: Generalized experimental workflow for the Ames Test.

Protocol Details:

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: Experiments are conducted with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens that require metabolic activation.

-

Procedure: The bacterial strains are exposed to various concentrations of the test article in the presence or absence of S9 mix. The mixture is then plated on a minimal glucose agar medium lacking histidine.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-72 hour incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Carcinogenicity Study (Rat Model)

Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of a substance.

Figure 3: Generalized experimental workflow for an in vivo carcinogenicity study.

Protocol Details:

-

Test System: Typically, male and female rats of a specific strain (e.g., Sprague-Dawley or Fischer 344).

-

Dose Administration: The test compound is administered chronically (e.g., for 2 years) via an appropriate route (e.g., in the diet, drinking water, or by gavage). Multiple dose groups are used, including a high dose, a low dose, and a concurrent control group.

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination (histopathology).

-

Endpoint: The primary endpoint is the incidence of tumors in the dosed groups compared to the control group. Statistical analysis is performed to determine if there is a significant increase in tumors at any site.

Conclusion and Future Directions

The available evidence, though indirect, strongly suggests that mononitroso this compound (MNC) possesses carcinogenic potential. The proposed mechanism of action, involving metabolic activation to a DNA-reactive species, is consistent with that of many known carcinogens. Furthermore, the established mutagenicity and carcinogenicity of the structurally similar compounds, mononitrosocaffeine and dinitrosocaffeine, provide compelling surrogate evidence.

However, a definitive risk assessment of MNC is hampered by the lack of direct toxicological studies. To address this critical data gap, the following research is recommended:

-

In Vitro Genotoxicity Studies: A battery of in vitro genotoxicity assays, including the Ames test and a mammalian cell chromosomal aberration or micronucleus assay, should be conducted on MNC.

-

In Vivo Genotoxicity Studies: If in vitro assays are positive, in vivo studies, such as the rodent bone marrow micronucleus test, should be performed.

-

Long-Term Carcinogenicity Bioassay: A chronic (2-year) rodent bioassay is necessary to definitively determine the carcinogenic potential of MNC and to establish a dose-response relationship.

References

The Role of Caffeidine in Food and Beverage Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeidine, a hydrolytic derivative of caffeine, represents an area of growing interest within food and beverage chemistry, primarily due to its potential formation under certain processing and preparation conditions and the significant toxicological implications of its nitrosated derivatives. While not a primary constituent of most foods and beverages, its presence as a caffeine impurity or degradation product warrants a thorough understanding of its chemical properties, analytical detection, and physiological effects. This technical guide provides a comprehensive overview of this compound, focusing on its formation, chemical characteristics, and the experimental protocols for its analysis and the assessment of its carcinogenic N-nitroso compounds.

Introduction

This compound, with the chemical name N,1-Dimethyl-4-(methylamino)imidazole-5-carboxamide, is recognized as both an impurity and a hydrolysis product of caffeine.[1] Its chemical formula is C₇H₁₂N₄O, and it has a molecular weight of 168.2 g/mol . While caffeine itself is widely consumed and studied for its stimulant effects, the significance of this compound lies in its potential to form carcinogenic N-nitroso compounds, namely mononitrosothis compound (MNC) and dinitrosothis compound (DNC), through endogenous nitrosation.[2] This has raised concerns, particularly in contexts where food and beverage preparation methods may facilitate the hydrolysis of caffeine to this compound.[3]

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₇H₁₂N₄O | [1] |

| Molecular Weight | 168.2 g/mol | [1] |

| CAS Number | 20041-90-1 | [1] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 78-81°C | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Occurrence in Food and Beverages

Direct quantitative data on the natural occurrence of this compound in a wide range of food and beverages is limited. Its primary route of appearance is through the alkaline hydrolysis of caffeine.[1][5] One notable instance is in the preparation of a traditional salted tea in Kashmir, India, where sodium bicarbonate is added, creating alkaline conditions that facilitate the conversion of caffeine to this compound.[3] Given the widespread consumption of caffeine-containing products, the potential for this compound formation exists in any environment where caffeine is subjected to alkaline conditions, such as in certain processing techniques or recipes.

Formation of this compound from Caffeine

The formation of this compound from caffeine occurs via alkaline hydrolysis. This chemical transformation is a critical first step in the pathway to the formation of its carcinogenic derivatives.

Caption: Formation of this compound from Caffeine via Alkaline Hydrolysis.

Experimental Protocols

Synthesis of this compound Nitrate via Alkaline Hydrolysis of Caffeine

This protocol is adapted from the method described by Ivankovic et al. (1998).[6]

Materials:

-

Caffeine

-

Sodium hydroxide (NaOH)

-

Nitric acid (65%)

-

Distilled water

-

Stir plate and stir bar

-

Beakers

-

Ice bath

-

Suction filtration apparatus

Procedure:

-

Prepare a solution of sodium hydroxide in water. For example, dissolve 206 g of NaOH in 2.6 L of water.[6]

-

Add 500 g of caffeine to the NaOH solution.[6]

-

Stir the suspension at room temperature for 48 hours, by which time the solution should become colorless.[6]

-

Cool the reaction mixture in an ice bath.

-

Slowly add 560 ml of 65% nitric acid to the cooled solution to precipitate this compound nitrate.[6]

-

Continue stirring for an additional hour in the ice bath.[6]

-

Collect the precipitate by suction filtration and wash with a small amount of cold water.[6]

Synthesis of Mononitrosothis compound (MNC) and Dinitrosothis compound (DNC)

This protocol describes the in vitro nitrosation of this compound.[1]

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Acetic anhydride

-

Acetic acid

-

Appropriate reaction vessel and stirring apparatus

-

Extraction solvents (e.g., dichloromethane)

-

Purification apparatus (e.g., chromatography column)

Procedure:

-

Dissolve this compound in a suitable solvent system.

-

Perform nitrosation using a mixture of NaNO₂, acetic anhydride, and acetic acid.[6] The reaction proceeds with preferential nitrosation of the amino group to form MNC, an asymmetric N-nitrosamine, and DNC, a N-nitrosamide.[1]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

-

Upon completion, quench the reaction and extract the products using an organic solvent.

-

Purify MNC and DNC from the crude product mixture using chromatographic techniques.

Analytical Determination of this compound

While specific validated methods for this compound in complex food matrices are not widely published, methods for caffeine analysis can be adapted. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Instrumentation and Conditions (Example):

-

Instrument: HPLC with UV detector

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[7]

-

Mobile Phase: A gradient or isocratic mixture of water and methanol or acetonitrile.[7][8] A starting point could be a 50:50 (v/v) mixture of water and methanol.[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection Wavelength: 272 nm (a common wavelength for caffeine detection that would likely be suitable for the structurally similar this compound)[8]

-

Injection Volume: 20 µL[7]

-

Column Temperature: 35°C[7]

Sample Preparation:

-

Extraction: For solid samples, a solvent extraction (e.g., with water or a water/methanol mixture) may be necessary. For liquid samples, direct injection after filtration may be possible, depending on the matrix complexity.

-

Filtration: All samples and standards should be filtered through a 0.45 µm syringe filter before injection.

Quantification: Quantification can be achieved using an external standard calibration curve prepared with pure this compound standard.

Caption: General Workflow for HPLC Analysis of this compound.

Toxicological Significance of this compound Derivatives

The primary concern surrounding this compound is its role as a precursor to carcinogenic N-nitroso compounds.

Formation of Mononitrosothis compound (MNC) and Dinitrosothis compound (DNC)

In an acidic environment, such as the stomach, and in the presence of nitrite, this compound can undergo nitrosation to form MNC and DNC.[1]

Caption: Nitrosation of this compound to form MNC and DNC.

Carcinogenicity and Mutagenicity

Studies have demonstrated the carcinogenicity of MNC and DNC in animal models. Chronic oral administration of these compounds to rats resulted in the induction of malignant tumors.[6][9]

| Compound | Acute LD₅₀ (rats, mg/kg b.w.) | Carcinogenicity in Rats | Reference |

| MNC | ~1300 | Tumors in the nasal cavity (neuroepitheliomas and squamous cell carcinoma) | [6][9] |

| DNC | ~230 | Squamous cell carcinoma of the forestomach | [6][9] |

Mutagenicity studies using the Ames test have shown that DNC is a direct-acting mutagen in several Salmonella typhimurium strains (TA100, TA1535, and TA102), and its mutagenic potential is enhanced with metabolic activation.[10] In contrast, MNC did not show mutagenicity in the same tester strains.[10]

Experimental Protocol: Ames Test for Mutagenicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it in their growth medium. The assay measures the rate of reverse mutations (reversions) to the prototrophic state (his+), which allows the bacteria to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102, TA1535)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

Test compound (e.g., DNC)

-

Positive and negative controls

-

S9 fraction (for metabolic activation)

-

Incubator (37°C)

Procedure (Plate Incorporation Method):

-

Prepare serial dilutions of the test compound.

-

To a tube containing molten top agar at 45°C, add the bacterial tester strain, a small amount of histidine/biotin solution (to allow for a few cell divisions), and the test compound. For experiments with metabolic activation, add the S9 fraction.

-

Vortex the mixture gently and pour it onto a minimal glucose agar plate.

-

Spread the top agar evenly and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate and compare the results for the test compound to the negative (solvent) control.

Caption: Simplified Workflow of the Ames Test.

Hypothetical Signaling Pathways and Physiological Effects

Direct research on the specific signaling pathways of this compound is scarce. However, as an impurity and analogue of caffeine, it is plausible that this compound could interact with some of the same biological targets as caffeine, although likely with different affinities and potencies.

Caffeine's primary mechanism of action is as an antagonist of adenosine receptors. It also inhibits phosphodiesterases, leading to an increase in intracellular cyclic AMP (cAMP). Given the structural similarities, it is hypothesized that this compound may exhibit some activity at these targets.

Caption: Hypothetical Interaction of this compound with Caffeine's Targets.

It is important to emphasize that this is a hypothetical pathway and requires experimental validation. The more significant and established physiological effect of this compound is its role as a precursor to the carcinogens MNC and DNC.

Conclusion

This compound is a compound of interest in food and beverage chemistry, not for its inherent properties in these products, but for its potential formation from caffeine and the subsequent conversion to potent carcinogens. For researchers, scientists, and drug development professionals, understanding the conditions that lead to this compound formation is crucial for assessing the safety of food products and pharmaceuticals. The analytical methods for caffeine can be adapted for the detection and quantification of this compound, and established toxicological assays like the Ames test are vital for evaluating the mutagenic risk of its derivatives. Further research is needed to quantify the prevalence of this compound in a broader range of foods and beverages and to elucidate its specific biochemical and physiological effects.

References

- 1. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tea-and-coffee.com [tea-and-coffee.com]

- 3. Caffeine-derived N-nitroso compounds--I: Nitrosatable precursors from caffeine and their potential relevance in the etiology of oesophageal and gastric cancers in Kashmir, India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. jetir.org [jetir.org]

- 8. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Caffeine-derived N-nitroso compounds. V. Carcinogenicity of mononitrosothis compound and dinitrosothis compound in bd-ix rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caffeine-derived N-nitroso compounds. III: Mutagenicity in S. typhimurium and in vitro induction of DNA single-strand breaks in rat hepatocytes by mononitrosothis compound and dinitrosothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Caffeidine from Caffeine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeidine is a derivative of caffeine formed through the hydrolytic opening of the imidazole ring of the caffeine molecule. This process is typically achieved through alkaline hydrolysis. While this compound itself is reported to be unstable and susceptible to oxidation in air, it can be converted to a more stable salt, such as this compound nitrate, for easier handling and storage.[1] This document provides a detailed protocol for the synthesis of this compound, in the form of its nitrate salt, from caffeine, based on established methodologies.[1] this compound is noted as an impurity of caffeine and has been investigated for its own chemical and biological properties.[2][3]

Data Presentation: Synthesis Parameters

The following table summarizes the key quantitative parameters for the synthesis of this compound nitrate from caffeine via alkaline hydrolysis.

| Parameter | Value | Reference |

| Reactants | ||

| Caffeine | 1 part (by mass) | [1] |

| Liquid Caustic Soda (NaOH) | 4 - 10 parts (by mass) | [1] |

| Reaction Conditions | ||

| Temperature | 80 - 130 °C | [1] |

| Reaction Time | 0.5 - 6 hours | [1] |

| Neutralization & Isolation | ||

| Neutralizing Agent | Diluted Nitric Acid | [1] |

| Crystallization Temperature | 8 - 12 °C | [1] |

| Drying | ||

| Temperature | 35 - 40 °C | [1] |

| Duration | 3 - 5 hours | [1] |

| Method | Vacuum Drying Oven | [1] |

Experimental Protocol: Synthesis of this compound Nitrate from Caffeine

This protocol details the steps for the synthesis of this compound nitrate from caffeine through alkaline hydrolysis.

Materials:

-

Caffeine

-

Liquid Caustic Soda (Sodium Hydroxide solution, e.g., 30%)

-

Diluted Nitric Acid

-

Purified Water

-

Reaction vessel (e.g., four-hole boiling flask)

-

Heating and stirring apparatus

-

Cooling bath

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum drying oven

-

pH meter or pH indicator strips

Procedure:

-

Reaction Setup: In a suitable reaction vessel, combine caffeine and liquid caustic soda. The mass ratio of caffeine to liquid caustic soda should be between 1:4 and 1:10.[1] For example, for 39g of caffeine, 126g of 30% sodium hydroxide solution can be used.[1]

-

Heating and Reaction: Stir the mixture and heat it to a temperature between 80 °C and 130 °C.[1] Maintain this temperature for a period of 0.5 to 6 hours.[1] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) if necessary. In one example, the reaction was held at 90 °C for 30 minutes, followed by the addition of more sodium hydroxide solution and incubation for another 2 hours.[1]

-

Cooling: After the reaction is complete, cool the mixture to a temperature of 25 - 35 °C.[1]

-

Neutralization: Carefully neutralize the reaction mixture to a neutral pH using diluted nitric acid.[1] Monitor the pH closely during this step.

-

Crystallization: Cool the neutralized solution to a temperature between 8 °C and 12 °C to induce the crystallization of this compound nitrate.[1]

-

Filtration: Collect the crystalline product by filtration.[1]

-

Washing: Wash the filter cake with purified water to remove any residual impurities.[1]

-

Drying: Dry the collected crystals in a vacuum drying oven at a temperature of 35 - 40 °C for 3 - 5 hours to obtain the final this compound nitrate product.[1]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation of caffeine to this compound through alkaline hydrolysis.

Caption: Synthesis of this compound from Caffeine via Alkaline Hydrolysis.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the synthesis of this compound nitrate.

Caption: Workflow for the Synthesis of this compound Nitrate.

References

- 1. CN101691358B - Application and synthesis method of this compound nitrate - Google Patents [patents.google.com]

- 2. Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of nitrosation products from this compound and this compound acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Caffeine and Its Metabolites

This application note provides a detailed protocol for the simultaneous quantitative analysis of caffeine and its primary metabolites, including theobromine, paraxanthine, and theophylline, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable to researchers, scientists, and professionals in drug development and clinical diagnostics involved in pharmacokinetic and metabolic studies of caffeine.

Introduction

Caffeine (1,3,7-trimethylxanthine) is a widely consumed psychoactive substance that undergoes extensive metabolism in the liver, primarily through the cytochrome P450 1A2 (CYP1A2) enzyme. The main metabolic pathway involves demethylation to three primary dimethylxanthine metabolites: paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). Accurate and simultaneous quantification of caffeine and these metabolites in biological matrices is crucial for understanding its pharmacokinetics, assessing enzyme activity, and for clinical monitoring. This document outlines a robust and validated HPLC method for this purpose.

Signaling Pathway

The metabolic pathway of caffeine to its primary dimethylxanthine metabolites is illustrated below.

Experimental Protocol

This protocol is based on established methods for the simultaneous analysis of caffeine and its metabolites in biological fluids.[1][2][3][4]

Materials and Reagents

-

Caffeine, Paraxanthine, Theobromine, Theophylline analytical standards (≥98% purity)

-

Internal Standard (e.g., 8-chlorotheophylline)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma/serum (for calibration standards and quality controls)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., Hypersil BDS C18, 5 µm, 4.6 x 250 mm) is recommended.[1]

-

Mobile Phase A: 10 mM ammonium formate with 0.2% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 280 nm.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Gradient Elution Program

A gradient elution is employed to achieve optimal separation of all analytes.

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 95 | 5 |

| 10.0 | 80 | 20 |

| 15.0 | 80 | 20 |

| 15.1 | 95 | 5 |

| 20.0 | 95 | 5 |

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve each analytical standard and the internal standard in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with the mobile phase.

-

Calibration Standards: Spike blank human plasma or serum with the working standard solutions to prepare a series of calibration standards at different concentrations.

Sample Preparation (Solid Phase Extraction)

-

Conditioning: Condition the C18 SPE cartridges with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Loading: To 500 µL of plasma sample (or calibration standard), add the internal standard and mix. Load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

-

Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

Experimental Workflow

The overall experimental workflow from sample receipt to data analysis is depicted below.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC method for the analysis of caffeine and its metabolites.[1]

| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |

| Theobromine | ~7.3 | 0.1 - 20 | 0.03 | 0.1 | 85 - 95 |

| Paraxanthine | ~8.9 | 0.1 - 20 | 0.03 | 0.1 | 85 - 95 |

| Theophylline | ~10.7 | 0.1 - 20 | 0.03 | 0.1 | 85 - 95 |

| Caffeine | ~15.0 | 0.1 - 20 | 0.02 | 0.08 | 90 - 102 |

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

Method Validation

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including an assessment of specificity, linearity, range, precision (repeatability and intermediate precision), accuracy, and robustness.

Conclusion

The presented HPLC method provides a reliable and sensitive approach for the simultaneous quantification of caffeine and its major metabolites in biological samples. The detailed protocol and performance characteristics offer a solid foundation for researchers and scientists to implement this method for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development.

References

Application Notes and Protocols for the Detection of Caffeidine using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeidine is a chemical compound structurally related to caffeine and may be of interest in various fields of research, including pharmacology and drug metabolism studies.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This document provides a generalized protocol for the detection of this compound using GC-MS. It is important to note that as of this writing, specific, validated application notes for this compound are not widely available in published literature. Therefore, the following protocols are based on established methods for the analysis of structurally similar compounds, such as caffeine, and general principles of analytical chemistry.[3][4][5] Researchers should perform in-house validation to ensure the suitability of this method for their specific application.

Principle of GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines two powerful analytical techniques to provide high sensitivity and specificity in the analysis of complex mixtures. The gas chromatograph separates volatile and semi-volatile compounds based on their physical and chemical properties as they are carried by a carrier gas through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum produced for each compound serves as a "molecular fingerprint," allowing for its identification.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Aqueous Matrix (e.g., Plasma, Urine)

This protocol is a general guideline for the extraction of this compound from a biological matrix. Optimization of solvent volumes, pH, and other parameters may be necessary.

Materials:

-

Sample containing this compound (e.g., plasma, urine)

-

Internal Standard (IS) solution (e.g., deuterated this compound or a structurally similar compound with a different retention time)

-

Phosphate buffer (pH 7.0)

-

Extraction solvent: Dichloromethane:Isopropanol (9:1, v/v)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas supply

-

Reconstitution solvent: Methanol or Ethyl Acetate

-

Vortex mixer

-

Centrifuge

-

Autosampler vials with inserts

Procedure:

-

To 1 mL of the sample in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 1 mL of phosphate buffer (pH 7.0) and vortex for 30 seconds.

-

Add 5 mL of the extraction solvent (Dichloromethane:Isopropanol, 9:1, v/v).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer (bottom layer) to a clean glass tube.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of the reconstitution solvent (e.g., Methanol).

-

Vortex for 30 seconds to dissolve the residue.

-

Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.

2. GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis of this compound. These should be optimized for the specific instrument and column being used.

| GC Parameter | Suggested Value |

| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Oven Program | - Initial Temperature: 100°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold at 280°C for 5 min |

| MS Parameter | Suggested Value |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 50 - 350 amu (for full scan mode) |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Data Presentation

Quantitative Data Summary